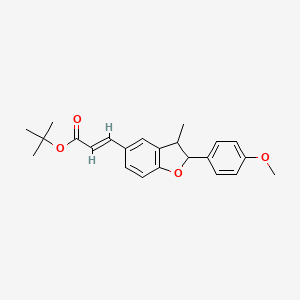

Antileishmanial agent-9

描述

属性

分子式 |

C23H26O4 |

|---|---|

分子量 |

366.4 g/mol |

IUPAC 名称 |

tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate |

InChI |

InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+ |

InChI 键 |

IUCUCDXHJVOZQL-NTUHNPAUSA-N |

手性 SMILES |

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

规范 SMILES |

CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Novel Pyrazolo[3,4-d]pyrimidine Antileishmanial Agent

Disclaimer: The term "Antileishmanial agent-9" does not refer to a universally recognized, specific compound. It has been used in various research publications to denote different compounds within a series under investigation. This guide focuses on a representative pyrazolo[3,4-c]pyrimidine analogue, herein referred to as "Analogue 9," which is a derivative of the known Hsp90 inhibitor SNX-2112. This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost. The development of new, effective, and safe antileishmanial agents is a global health priority. One promising avenue of research is the targeting of essential parasite proteins, such as Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the folding, stability, and function of a wide range of "client" proteins, many of which are involved in cell signaling, proliferation, and stress response. In Leishmania, Hsp90 (also known as Hsp83) plays a vital role in stage differentiation, cell cycle control, and survival within the host macrophage, making it an attractive drug target.

This technical guide details the discovery and synthesis of a novel pyrazolo[3,4-c]pyrimidine-based antileishmanial agent, Analogue 9. This compound was developed as an analogue of SNX-2112, a known potent inhibitor of Hsp90.

Discovery and Rationale

The discovery of Analogue 9 was based on a targeted drug design approach. The parent compound, SNX-2112, has shown potent antitumor activity through Hsp90 inhibition. Given that Leishmania Hsp90 is essential for parasite viability, it was hypothesized that analogues of SNX-2112 could exhibit significant and selective antileishmanial activity. The pyrazolo[3,4-c]pyrimidine scaffold was identified as a promising starting point for the development of novel antileishmanial agents.

Synthesis of Analogue 9

The synthesis of Analogue 9, a pyrazolo[3,4-c]pyrimidine derivative, is a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar compounds.

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine

This protocol is a general representation for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, which would be adapted for the specific synthesis of Analogue 9.

Step 1: Synthesis of 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative

-

A mixture of an appropriate ethyl 2-cyano-3-oxobutanoate derivative and a substituted hydrazine is refluxed in ethanol in the presence of a catalytic amount of acetic acid for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrazole intermediate.

-

The pyrazole intermediate is then refluxed with formamide for 8-10 hours.

-

After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the 4-hydroxy-pyrazolo[3,4-d]pyrimidine core.

Step 2: Chlorination

-

The 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative is refluxed in an excess of phosphorus oxychloride for 3-4 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured into crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting solid is filtered, washed with water, and dried to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Step 3: Amination to Yield Final Product (Analogue 9)

-

The 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate is dissolved in a suitable solvent (e.g., isopropanol).

-

The desired amine is added, along with a base such as diisopropylethylamine.

-

The reaction mixture is heated to reflux for 12-24 hours.

-

After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final product, Analogue 9.

Biological Activity and Data

Analogue 9 has demonstrated potent and selective activity against the axenic amastigote stage of Leishmania donovani. The following table summarizes the available quantitative data for representative pyrazolo[3,4-d]pyrimidine compounds against Leishmania parasites and a mammalian cell line to indicate selectivity.

| Compound | Target | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in J774 cells, µM) | Selectivity Index (SI = CC50/IC50) |

| Analogue 9 | L. donovani amastigotes | Axenic amastigote assay | Potent and selective activity reported | >25 | High |

| Miltefosine | L. donovani amastigotes | Axenic amastigote assay | ~2-5 | ~20-40 | ~8-10 |

| SNX-2112 | L. donovani amastigotes | Axenic amastigote assay | Potent activity reported | Moderate | - |

Note: Specific IC50 values for Analogue 9 are not publicly available and are described qualitatively in the source literature as "potent and selective." Data for Miltefosine is provided for comparison.

Experimental Protocols: Biological Assays

In vitro Antileishmanial Activity Assay (L. donovani Axenic Amastigotes)

-

Leishmania donovani axenic amastigotes are cultured in MAA/20 medium at 37°C with 5% CO2.

-

Amastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

-

The test compound (Analogue 9) is serially diluted and added to the wells.

-

Plates are incubated for 72 hours at 37°C with 5% CO2.

-

Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence after a further 4-6 hours of incubation.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In vitro Cytotoxicity Assay (J774 Murine Macrophage Cell Line)

-

J774 macrophage cells are cultured in DMEM supplemented with 10% FBS at 37°C with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The test compound (Analogue 9) is serially diluted and added to the wells.

-

Plates are incubated for 48 hours at 37°C with 5% CO2.

-

Cell viability is assessed using an MTT or resazurin-based assay.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Proposed Mechanism of Action: Hsp90 Inhibition

The proposed mechanism of action for Analogue 9 is the inhibition of Leishmania Hsp90. By binding to the ATP-binding pocket of Hsp90, the compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. This disruption of cellular homeostasis ultimately results in parasite death.

Conclusion and Future Directions

Analogue 9, a pyrazolo[3,4-c]pyrimidine derivative, represents a promising lead compound for the development of new antileishmanial drugs. Its potent and selective activity against Leishmania donovani amastigotes, coupled with a rational mechanism of action targeting the essential parasite protein Hsp90, makes it a strong candidate for further preclinical development.

Future studies should focus on:

-

Lead Optimization: Synthesis and evaluation of further analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanism of Action Studies: Identification of the specific Leishmania Hsp90 client proteins affected by Analogue 9.

-

In vivo Efficacy: Evaluation of the compound in animal models of visceral leishmaniasis.

-

Toxicity Profiling: Comprehensive assessment of the safety profile of optimized lead compounds.

The development of Hsp90 inhibitors like Analogue 9 holds significant promise for addressing the urgent need for new and improved treatments for leishmaniasis.

Structure-Activity Relationship of Antileishmanial Agent-9 and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) for a series of trans-2-phenyl-2,3-dihydrobenzofurans as potent antileishmanial agents. The focus of this guide is Antileishmanial Agent-9 (compound 16c from the primary literature) and its analogs, evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.

Core Findings and Structure-Activity Relationship Analysis

A comprehensive study by Bernal et al. (2020) investigated a series of seventy (±)-trans-2-phenyl-2,3-dihydrobenzofurans, revealing key structural features that govern their antileishmanial activity and cytotoxicity. This compound (compound 16c ) was identified as a compound with potent and selective activity against Leishmania donovani, exhibiting an IC50 value of 4.01 μM and relatively low cytotoxicity in L-6 cells (IC50 = 40.1 μM)[1][2].

The SAR analysis of the seventy synthesized compounds, categorized as Class A (natural product-like) and Class B (synthetic analogs), highlighted several critical determinants for antileishmanial potency and selectivity.

Key Observations from the Structure-Activity Relationship Study:

-

Substitution on the Phenyl Ring at Position 2: The nature and position of substituents on the C-2 phenyl ring significantly influence activity.

-

Substitution on the Dihydrobenzofuran Core: Modifications on the benzofuran ring system also play a crucial role in modulating the biological activity.

-

Lipophilicity and Physicochemical Properties: A holistic analysis of the series suggested that in silico ADME-like properties and ligand efficiency metrics are important for identifying promising candidates for further development[1]. Compounds 16c , 18 , and 23 were highlighted as promising candidates based on these analyses[1].

-

Stereochemistry: Chiral separation of one of the potent compounds (8m ) and subsequent biological evaluation of its enantiomers indicated no significant effect of chirality on the antileishmanial activity or cytotoxicity[1].

The potential of trans-2-phenyl-2,3-dihydrobenzofurans as a promising scaffold for the development of new leishmanicidal agents was confirmed through this extensive study[1].

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological data for a selection of the seventy trans-2-phenyl-2,3-dihydrobenzofurans, including this compound (16c ). The data is compiled from the supplementary information of the QSAR study by Bernal and Schmidt (2023).

Table 1: Antileishmanial Activity and Cytotoxicity of Selected Class A Analogs

| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | L. donovani IC50 (µM) | L6 Cytotoxicity IC50 (µM) | Selectivity Index (SI) |

| 8m | OMe | OMe | H | H | OMe | H | H | H | < 2 | > 4.6 | > 2.3 |

| 8n | OMe | OMe | H | H | H | OMe | H | H | < 2 | > 4.6 | > 2.3 |

| 8o | OMe | OMe | H | H | H | H | OMe | H | < 2 | > 4.6 | > 2.3 |

| 8r | OMe | OMe | H | H | H | H | H | OMe | < 2 | > 4.6 | > 2.3 |

| 13 | OMe | OMe | H | H | H | H | H | H | 2.5 | 15.2 | 6.1 |

Table 2: Antileishmanial Activity and Cytotoxicity of Selected Class B Analogs

| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | L. donovani IC50 (µM) | L6 Cytotoxicity IC50 (µM) | Selectivity Index (SI) |

| 16c (Agent-9) | H | H | H | H | OMe | H | H | H | 4.01 | 40.1 | 10.0 |

| 18 | H | H | H | H | H | OMe | H | H | 5.64 | 73.9 | 13.1 |

| 23 | H | H | H | H | F | H | H | H | 6.8 | 55.4 | 8.1 |

| 30 | H | H | OMe | H | H | H | H | H | > 50 | > 50 | - |

Experimental Protocols

While the full, detailed experimental protocols from the primary publication by Bernal et al. (2020) could not be accessed for this guide, this section provides a general overview of the methodologies typically employed for the synthesis and biological evaluation of such compounds, based on standard laboratory practices.

General Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofurans

The synthesis of the trans-2-phenyl-2,3-dihydrobenzofuran scaffold is typically achieved through a multi-step process. A common approach involves the reaction of a substituted phenol with a cinnamoyl chloride derivative to form a phenyl cinnamate ester. This intermediate then undergoes an intramolecular oxidative cyclization, often catalyzed by a palladium salt, to yield the dihydrobenzofuran ring system. The trans stereochemistry is the thermodynamically favored product in many of these reactions. Further modifications of the substituents on both the benzofuran core and the C-2 phenyl ring are then carried out to generate a library of analogs.

In Vitro Antileishmanial Activity Assay

The in vitro activity against Leishmania donovani is typically assessed using an axenic amastigote assay.

-

Parasite Culture: L. donovani axenic amastigotes are cultured in a suitable medium (e.g., MAA/20) at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to obtain a range of test concentrations.

-

Assay Procedure: The parasite suspension is added to 96-well plates containing the serially diluted compounds. The final DMSO concentration is kept at a level that does not affect parasite viability (typically ≤ 1%).

-

Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay (AlamarBlue). Resazurin is reduced by viable cells to the fluorescent resorufin. The fluorescence is measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is generally evaluated against a mammalian cell line, such as rat skeletal myoblast L6 cells.

-

Cell Culture: L6 cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure: A suspension of L6 cells is seeded into 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 72 hours under the same conditions.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay, similar to the antileishmanial assay.

-

Data Analysis: The 50% cytotoxic concentration (IC50) is determined from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the antileishmanial agents.

Caption: General workflow for the synthesis and biological evaluation of trans-2-phenyl-2,3-dihydrobenzofurans.

Structure-Activity Relationship Logic

The diagram below outlines the logical relationships in the SAR study, leading to the identification of promising antileishmanial candidates.

Caption: Logical flow of the structure-activity relationship analysis.

Signaling Pathways

Information regarding the specific signaling pathways in Leishmania donovani that are inhibited by this compound and its analogs was not available in the reviewed literature. Further mechanistic studies are required to elucidate the precise mode of action of this class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may not reflect the exact procedures used in the cited primary research, the full text of which was not accessible. For detailed and specific methodologies, direct reference to the original publication is necessary.

References

A Technical Guide to Antileishmanial Drug Target Identification

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and high costs. The development of novel, effective, and safe antileishmanial agents is a critical priority. A cornerstone of modern drug discovery is the identification and validation of specific molecular targets within the Leishmania parasite that are essential for its survival and proliferation, yet absent or sufficiently divergent from host homologs to ensure selective toxicity.

This guide provides an in-depth overview of the contemporary strategies employed for the identification of antileishmanial drug targets. It details key validated targets, presents quantitative data for notable inhibitory compounds, outlines detailed experimental protocols, and visualizes complex workflows and pathways. While the prompt specified "antileishmanial agent-9," no publicly documented agent with this designation exists. Therefore, this guide will focus on the established principles and methodologies of target identification, using well-characterized antileishmanial compounds and their targets as illustrative examples.

Core Strategies in Antileishmanial Target Identification

The journey to uncover a new drug target in Leishmania primarily follows two paths: target-based discovery and phenotypic screening.[1]

-

Target-Based Drug Discovery: This approach begins with the selection of a specific parasite protein or pathway believed to be essential.[1] High-throughput screening (HTS) is then used to identify molecules that inhibit the target's function.[1] The availability of complete genome sequences for various Leishmania species has significantly advanced this strategy, allowing for the identification of unique or divergent parasite proteins.[2]

-

Phenotypic Drug Discovery: This method involves screening large compound libraries directly against the whole Leishmania parasite (either promastigotes or the clinically relevant intracellular amastigotes) to find compounds that kill it.[1] A major subsequent challenge is the deconvolution of the compound's mechanism of action to identify its specific molecular target.[3]

The following diagram illustrates a generalized workflow for antileishmanial drug target identification, integrating both phenotypic and target-based approaches.

Key Validated and Potential Drug Targets in Leishmania

Several metabolic pathways and enzymes have been identified as crucial for Leishmania survival and are being actively pursued as drug targets.

2.1. Sterol Biosynthesis Pathway

Leishmania parasites synthesize ergosterol and other 24-methyl sterols for their membrane function, whereas mammalian cells produce cholesterol.[2] This metabolic difference makes the enzymes in the parasite's sterol biosynthesis pathway attractive drug targets.[2][4] For instance, the antifungal drug Amphotericin B is known to target ergosterol-containing membranes.[1]

| Target Enzyme | Description | Example Inhibitor(s) | IC50 / Potency |

| Squalene Epoxidase (SE) | Catalyzes the conversion of squalene to 2,3-oxidosqualene.[2] | Terbinafine | Inhibits growth of promastigotes and amastigotes.[2] |

| Δ(24)-Sterol Methyltransferase (SMT) | An enzyme present in trypanosomatids but absent in the human host.[2] | Azasterols | Known to inhibit SMT.[2] |

| Squalene Synthase (SQS) | Catalyzes the first committed step in sterol biosynthesis. | ER-119884, E5700 | IC50 for L. amazonensis promastigotes: 10 nM and 30 nM, respectively.[2] |

The diagram below outlines key steps in the Leishmania ergosterol biosynthesis pathway and indicates points of inhibition.

2.2. N-Myristoyltransferase (NMT)

N-Myristoyltransferase is a genetically validated drug target in Leishmania. This enzyme catalyzes the attachment of myristate to the N-terminal glycine of numerous proteins, a modification crucial for their localization and function.[5]

| Compound ID | Target | Target Organism | IC50 (Enzyme) | EC50 (Amastigote) | Selectivity (Human NMT) |

| DDD100097 | NMT | L. donovani | Not specified | 2.4 µM | Modest |

2.3. Other Promising Targets

Several other enzymes and pathways are considered promising for antileishmanial drug development.

| Target | Pathway/Function | Example Inhibitor(s) | In Vitro Potency |

| Pteridine Reductase 1 (PTR1) | Folate Metabolism / Pteridine Salvage[6] | Thiazolopyrimidine derivatives | IC50 = 2.69 µM (L. major amastigotes)[3] |

| Trypanothione Reductase | Thiol Metabolism (unique to trypanosomatids) | Various compounds | - |

| DNA Topoisomerases | DNA replication and repair | Dihydrobetulinic acid, Isoflavanoids | Active against L. donovani topoisomerases I and II[2] |

| Nucleoside Transporters | Purine Salvage Pathway | - | LdNT1 and LdNT2 are essential for purine uptake.[2] |

Host-Parasite Interaction Pathways as Targets

Leishmania parasites are adept at manipulating host cell signaling pathways to ensure their survival, primarily by inhibiting apoptosis of the host macrophage. Targeting these host pathways represents an alternative therapeutic strategy.

Leishmania infection has been shown to activate the PI3K/Akt survival pathway in host macrophages.[7] This leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby preventing host cell death and creating a safe haven for the parasite.

Experimental Protocols for Target Identification and Validation

This section provides standardized methodologies for key experiments in the target identification workflow.

4.1. Protocol: In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay determines the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

-

Cell Culture: Culture a macrophage cell line (e.g., J774 or peritoneal macrophages) in appropriate media and seed into 96-well plates. Allow cells to adhere overnight.

-

Infection: Infect the macrophage monolayer with Leishmania promastigotes (e.g., L. donovani) at a multiplicity of infection (MOI) of approximately 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh media containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control drug (e.g., Amphotericin B).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification:

-

Fix the cells with methanol and stain with Giemsa.

-

Using a microscope, count the number of amastigotes per 100 macrophages for each compound concentration.

-

Alternatively, for high-throughput screening, use parasites expressing a reporter gene like luciferase or GFP for quantitative measurement of parasite viability.[8]

-

-

Data Analysis: Calculate the number of amastigotes per macrophage and determine the 50% inhibitory concentration (IC50) by plotting the percentage of infection reduction against the log of the compound concentration.

4.2. Protocol: Thermal Proteome Profiling (TPP) for Target Identification

TPP is a powerful unbiased method to identify the protein targets of a drug in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.[9]

-

Cell Culture and Treatment: Grow Leishmania promastigotes to mid-log phase. Divide the culture into two flasks: one treated with the test compound and one with a vehicle control. Incubate for a defined period.

-

Harvest and Lysis: Harvest the parasites, wash with PBS, and lyse the cells to obtain a soluble protein extract (proteome).

-

Temperature Gradient: Aliquot the proteome from both treated and control samples. Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C). At each temperature, the heat will cause some proteins to denature and precipitate.

-

Separation: Centrifuge the heated aliquots to pellet the aggregated, denatured proteins. The soluble, non-denatured proteins remain in the supernatant.

-

Protein Digestion and TMT Labeling: Collect the supernatants. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the treated and control samples.

-

For each protein, generate a "melting curve" by plotting its relative solubility as a function of temperature.

-

A direct target of the compound will be stabilized, resulting in a shift of its melting curve to higher temperatures in the drug-treated sample compared to the control.

-

The workflow for a TPP experiment is visualized below.

4.3. Protocol: CRISPR/Cas9-Mediated Gene Knockout for Target Validation

Genetic validation is crucial to confirm that a putative target is essential for parasite survival. CRISPR/Cas9 has become a powerful tool for this purpose in Leishmania.[1][10]

-

Guide RNA (gRNA) Design: Design two unique gRNAs targeting the 5' and 3' regions of the gene of interest to ensure complete gene deletion.

-

Donor DNA Template: Prepare a donor DNA template consisting of a drug resistance marker (e.g., neomycin phosphotransferase) flanked by short (e.g., 30 bp) homology arms corresponding to the regions just upstream and downstream of the target gene.

-

Cas9/gRNA Expression: Clone the designed gRNAs into a vector that also expresses the Cas9 nuclease.

-

Transfection: Co-transfect Leishmania parasites with the Cas9/gRNA plasmid and the linear donor DNA template via electroporation.

-

Selection: Plate the transfected parasites on semi-solid agar containing the appropriate drug (e.g., G418 for the neomycin marker) to select for parasites that have integrated the resistance cassette.

-

Validation:

-

Pick individual colonies and expand them in liquid culture.

-

Isolate genomic DNA and perform PCR using primers flanking the target gene locus to confirm the replacement of the gene with the resistance marker.

-

Phenotypic Analysis: If no viable knockout clones can be isolated after multiple attempts, it strongly suggests the gene is essential for parasite survival, thus validating it as a potential drug target.[10]

-

This guide provides a framework for the complex but critical process of antileishmanial drug target identification. By integrating genomic, proteomic, and chemical biology approaches, the scientific community can continue to identify and validate novel targets, paving the way for the next generation of therapies to combat this neglected tropical disease.

References

- 1. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemoinformatics Strategies for Leishmaniasis Drug Discovery [frontiersin.org]

- 7. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Screening of Novel Antileishmanial Compounds

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat. The limitations of current therapies, including toxicity, emerging resistance, and high cost, underscore the urgent need for the discovery and development of novel antileishmanial agents.[1][2] This in-depth technical guide provides a comprehensive overview of the core methodologies and experimental protocols essential for the preliminary screening of new chemical entities with potential antileishmanial activity.

Introduction to the Antileishmanial Drug Discovery Cascade

The initial stages of antileishmanial drug discovery follow a hierarchical screening cascade designed to efficiently identify promising lead compounds from large chemical libraries. This process typically begins with high-throughput in vitro assays against the readily culturable promastigote stage of the parasite, followed by more complex and physiologically relevant assays using the intracellular amastigote form.[3][4] Compounds demonstrating significant and selective activity are then advanced to in vivo models.

Logical Workflow for Preliminary Antileishmanial Screening

References

- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of Miltefosine (as Antileishmanial Agent-9) on Leishmania Amastigote and Promastigote Stages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the antileishmanial agent, Miltefosine, on the two primary life stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote. This document summarizes key quantitative data, details common experimental protocols for assessing drug efficacy, and visualizes the agent's impact on cellular signaling pathways.

Quantitative Efficacy of Miltefosine

Miltefosine has demonstrated significant activity against both the promastigote and amastigote stages of various Leishmania species. The following tables summarize the 50% inhibitory concentrations (IC50) from in vitro studies, providing a comparative view of the agent's potency.

Table 1: In Vitro Efficacy of Miltefosine against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) | Reference |

| L. donovani | 0.4 - 3.8 | [1][2] |

| L. major | 22 | [3] |

| L. tropica | 11 | [3] |

| L. infantum | 0.102 ± 0.03 | [4] |

| L. martiniquensis (CU1) | Not specified | [5] |

| L. martiniquensis (CU1R1) | Not specified | [5] |

| L. martiniquensis (LSCM1) | Not specified | [5] |

Table 2: In Vitro Efficacy of Miltefosine against Leishmania Amastigotes

| Leishmania Species | Host Cell | IC50 (µM) | Reference |

| L. donovani | Mouse Peritoneal Macrophages | 0.9 - 4.3 | [1][2] |

| L. infantum | J774 Macrophages | 18.2 ± 0.3 | [4] |

| L. martiniquensis (intracellular) | Not specified | Slightly more susceptible than promastigotes | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antileishmanial activity of agents like Miltefosine.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of a compound on the viability and proliferation of Leishmania promastigotes.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media, such as M199, supplemented with fetal bovine serum and other necessary nutrients, at a temperature of 27°C.[3]

-

Drug Preparation: The test agent (Miltefosine) is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1.0-2.0 × 10^6 cells/mL.[6] The drug dilutions are then added to the wells. Control wells containing untreated parasites and a reference drug are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: Parasite viability is assessed using various methods, such as:

-

Microscopic Counting: Direct counting of motile promastigotes using a hemocytometer.

-

Colorimetric Assays: Utilizing metabolic indicators like Resazurin or MTT, where a change in color corresponds to the number of viable cells.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage.

-

Host Cell Culture: A suitable macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are cultured in 96-well plates and allowed to adhere.[7]

-

Infection: The adherent macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio. The promastigotes differentiate into amastigotes within the host cells.

-

Drug Treatment: After infection and removal of extracellular parasites, the infected macrophages are treated with serial dilutions of the test agent.

-

Incubation: The plates are incubated for 72 hours to allow for drug action and amastigote proliferation.

-

Quantification of Infection: The number of intracellular amastigotes is determined by:

-

Microscopic Examination: Fixing and staining the cells with Giemsa, followed by microscopic counting of amastigotes per macrophage.

-

High-Content Screening: Using automated microscopy and image analysis to quantify infection rates.

-

Reporter Gene Assays: Employing parasite lines expressing reporter genes like luciferase or GFP for a more high-throughput analysis.[6]

-

-

Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated infected cells.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over the host cells.

-

Cell Culture: The same macrophage cell line used in the amastigote assay is seeded in 96-well plates.

-

Drug Treatment: The cells are treated with the same range of drug concentrations used in the efficacy assays.

-

Incubation: The plates are incubated for the same duration as the amastigote assay.

-

Viability Assessment: Host cell viability is measured using colorimetric assays like MTT or by assessing membrane integrity with assays like LDH release.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI), the ratio of CC50 to IC50, is then determined to assess the compound's therapeutic window. An SI value greater than 1 indicates a higher selectivity for the parasite.[8]

Signaling Pathways and Mechanism of Action

Miltefosine exerts its antileishmanial effect through a multi-faceted mechanism that disrupts several key cellular processes in the parasite.[9] It is known to interfere with lipid metabolism, induce apoptosis-like cell death, and disrupt mitochondrial function.[9][10]

One of the primary targets of miltefosine is the parasite's membrane. It interacts with lipids, which can lead to a loss of membrane integrity.[10] Furthermore, miltefosine inhibits cytochrome c oxidase, a crucial enzyme in the mitochondrial respiratory chain, thereby impairing the parasite's energy metabolism.[9][11] The disruption of mitochondrial function is a key factor in the induction of an apoptosis-like phenotype in Leishmania.[10]

In the host cell, miltefosine can modulate the immune response by affecting the PI3K/Akt signaling pathway, which can lead to apoptosis in infected cells, further contributing to its antiparasitic effect.[9]

Visualizations

The following diagrams illustrate the experimental workflow for antileishmanial drug screening and the proposed signaling pathways affected by Miltefosine.

Caption: General experimental workflow for in vitro antileishmanial drug screening.

Caption: Proposed mechanism of action of Miltefosine on Leishmania and host cells.

References

- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Anti-Leishmanial Activities of Morphine and Imiquimod on Leishmania infantum (MCAN/ES/98/LIM-877) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miltefosine - Wikipedia [en.wikipedia.org]

- 11. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacopoeia of Nature: A Technical Guide to the Origin and Natural Sources of Potential Antileishmanial Agents

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current chemotherapeutics, including toxicity, high cost, and emerging drug resistance, have intensified the search for novel, effective, and safer antileishmanial agents.[1][2][3] Nature, with its vast chemical diversity, represents a promising and largely untapped reservoir of compounds with the potential to address this urgent medical need.[4][5] This technical guide provides an in-depth overview of the origin and natural sources of potential antileishmanial agents, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Natural Sources of Antileishmanial Agents

A diverse array of natural sources, including terrestrial plants, marine organisms, and microorganisms, have been identified as producers of compounds with significant antileishmanial activity.[2][6][7] These sources yield a rich variety of chemical scaffolds that serve as a foundation for new drug discovery efforts.

The Plant Kingdom: A Primary Reservoir

The plant kingdom is a cornerstone in the search for new medicinal agents, with a long history of use in traditional medicine to treat parasitic infections.[4][8] Research has validated the antileishmanial potential of numerous plant-derived extracts and purified compounds. The most studied plant families for antileishmanial activity include Asteraceae and Lamiaceae.[4]

Marine Organisms: A Frontier of Discovery

The unique marine environment harbors organisms that produce a plethora of novel bioactive metabolites as a defense mechanism.[7][9] Marine sources such as algae, sponges, bacteria, and fungi have yielded compounds with potent antileishmanial properties, highlighting the immense potential of marine natural products in drug discovery.[6][7][10]

Major Classes of Antileishmanial Natural Products

Several major classes of chemical compounds derived from natural sources have demonstrated promising antileishmanial activity. These include terpenoids, alkaloids, and flavonoids, each with distinct mechanisms of action against Leishmania parasites.

Terpenoids

Terpenoids represent one of the most frequently isolated classes of natural products with antileishmanial properties.[4] This large and diverse class of organic compounds is built from isoprene units. Their proposed mechanisms of action include inducing oxidative stress, modulating the host's immune response, and triggering various forms of parasite cell death.[11] Triterpenes, in particular, have shown significant efficacy in preclinical studies.[12][13]

Alkaloids

Alkaloids, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, have shown potent activity against various Leishmania species.[1][14] Isoquinoline, indole, and quinoline alkaloids are among the most investigated subclasses.[15] Their mechanisms of action are varied and can include inhibition of parasite proliferation, disruption of the respiratory chain and protein synthesis, cell cycle arrest, and induction of mitochondrial dysfunction.[15]

Flavonoids

Flavonoids are a class of polyphenolic secondary metabolites found in plants.[16] Compounds such as quercetin, luteolin, and fisetin have demonstrated significant leishmanicidal activity.[17][18] Their mechanisms of action can involve the inhibition of key parasite enzymes, such as arginase, and the modulation of the host immune response.[19][20] Synthetic modifications of natural flavonoid scaffolds have also yielded potent antileishmanial agents.[21][22][23]

Quantitative Data on Antileishmanial Activity

The following tables summarize the in vitro activity of selected natural products against different forms and species of Leishmania. The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antileishmanial Activity of Terpenoids

| Compound | Source Organism | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| Plumericin | Allamanda schottii | L. amazonensis | Promastigote | 0.07 | [24] |

| Plumericin | Allamanda schottii | L. brasiliensis | Promastigote | 0.01 | [24] |

| Myrsinoic acid B | Rapanea ferruginea | L. brasiliensis | Promastigote | 15.1 | [24] |

| Guttiferone A | Garcinia achachairu | L. amazonensis | Promastigote | 18.6 | [24] |

Table 2: Antileishmanial Activity of Alkaloids

| Compound | Source Organism | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| Solamargine | Solanum lycocarpum | L. mexicana | Amastigote | 6.03 | [1] |

| Solasonine | Solanum lycocarpum | L. mexicana | Amastigote | 5.9 | [1] |

| Coronaridine | Peschiera australis | L. amazonensis | Promastigote | - | [3] |

| Ancistrocladinium A | Ancistrocladus sp. | L. major | Amastigote | <1 | [25][26] |

| Ancistrocladinium B | Ancistrocladus sp. | L. major | Amastigote | <1 | [25][26] |

Table 3: Antileishmanial Activity of Flavonoids

| Compound | Source Organism | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| Quercetin | Plant-derived | L. amazonensis | Amastigote | 3.4 | [1] |

| Luteolin | Plant-derived | L. donovani | Amastigote | 2.8 | [17] |

| Fisetin | Plant-derived | L. donovani | Amastigote | 2.1 | [17] |

| 3-Hydroxyflavone | Synthetic | L. donovani | Amastigote | 2.9 | [17] |

| FM09h | Synthetic | L. amazonensis | Amastigote | 0.3 | [21] |

Experimental Protocols

The evaluation of antileishmanial activity typically involves a series of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Antileishmanial Assays

The primary screening of potential antileishmanial compounds is conducted using in vitro assays against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[27][28]

This assay assesses the effect of a compound on the viability and proliferation of Leishmania promastigotes.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at a specific temperature (24-26°C).[27]

-

Compound Incubation: Logarithmic phase promastigotes are seeded in 96-well plates and incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using metabolic assays like the resazurin reduction assay (alamarBlue) or MTS assay.[28][29] These assays measure the metabolic activity of viable cells.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.[30][31]

This assay is considered the gold standard for in vitro screening as it evaluates the activity of compounds against the clinically relevant intracellular amastigote stage.[32]

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.[29][33]

-

Infection: The adherent macrophages are infected with stationary phase Leishmania promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes.

-

Compound Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compound is added.

-

Assessment of Infection: After a defined incubation period, the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination. Alternatively, high-throughput screening methods may employ automated imaging systems or reporter gene-expressing parasites.[33]

-

Data Analysis: The IC50 value is calculated based on the reduction in the percentage of infected cells or the number of amastigotes per cell.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., the same macrophage cell line used in the amastigote assay or other cell lines like HepG2) is determined.[14][29] The methodology is similar to the promastigote viability assay, and the 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for identifying promising drug candidates with minimal host toxicity.

Visualizing the Path to Discovery

The following diagrams illustrate key workflows and pathways relevant to the discovery and mechanism of action of natural antileishmanial agents.

Caption: Workflow for Antileishmanial Drug Discovery from Natural Sources.

Caption: Inhibition of Leishmania Arginase by Flavonoids.

Caption: Induction of Mitochondrial Dysfunction in Leishmania by Natural Products.

Conclusion

The vast chemical diversity of the natural world offers a fertile ground for the discovery of novel antileishmanial agents. Terpenoids, alkaloids, and flavonoids, derived from both terrestrial and marine sources, have demonstrated significant potential in preclinical studies. A systematic approach, combining bioassay-guided isolation with robust in vitro and in vivo evaluations, is crucial for identifying and advancing promising lead compounds. Further research into the mechanisms of action of these natural products will not only provide a deeper understanding of Leishmania biology but also pave the way for the development of the next generation of safer and more effective treatments for leishmaniasis.

References

- 1. Frontiers | Use of Natural Products in Leishmaniasis Chemotherapy: An Overview [frontiersin.org]

- 2. A review of natural products with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antileishmanial Activity of an Indole Alkaloid from Peschiera australis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of the natural products against leishmaniasis in Old World - a review of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine Algae as Source of Novel Antileishmanial Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentials of marine natural products against malaria, leishmaniasis, and trypanosomiasis parasites: a review of recent articles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of terpenes in the treatment of visceral leishmaniasis: A systematic review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library | MDPI [mdpi.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. tsijournals.com [tsijournals.com]

- 17. Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues: In Vitro, In Vivo, Structure-Activity Relationship, and Quantitative Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural Products That Target the Arginase in Leishmania Parasites Hold Therapeutic Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.asm.org [journals.asm.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. PolyU Electronic Theses: Development of flavonoid compounds as antileishmanial agents [theses.lib.polyu.edu.hk]

- 24. Evaluation of Antileishmanial Activity of Selected Brazilian Plants and Identification of the Active Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activities of naphthylisoquinoline alkaloids and synthetic analogs against Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Activities of Naphthylisoquinoline Alkaloids and Synthetic Analogs against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]

- 31. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]

- 32. books.rsc.org [books.rsc.org]

- 33. youtube.com [youtube.com]

Methodological & Application

Synthesis Protocol for Antileishmanial Agent-9

This document provides detailed application notes and protocols for the synthesis and evaluation of Antileishmanial agent-9, a promising compound in the development of new therapeutics against leishmaniasis. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro antileishmanial activity and cytotoxicity of two compounds identified as "Analogue 9" in the scientific literature.

Table 1: Biological Activity of Analogue 9 (2-(2-phenoxyethyl)-2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide) [1]

| Leishmania Strain | Form | IC₅₀ (µM) |

| L. major | Promastigote | 103 |

| L. donovani | Promastigote | 153 |

Table 2: Biological Activity of Analogue 9 (a tetrahydroindazole derivative) [4]

| Assay | Activity |

| Axenic amastigote assay | Potent and selective activity |

Experimental Protocols

Synthesis of Analogue 9 (2-(2-phenoxyethyl)-2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide)[1]

This protocol is based on a substitution reaction.

Materials:

-

Benzothiadiazine-1,1-dioxide

-

Potassium carbonate

-

Anhydrous magnesium sulphate

-

Solvents (analytical grade)

-

All chemicals and reagents were of analytical grade and required no further purification.[1]

Procedure:

-

The synthesis is achieved through an SN reaction.[1]

-

Successful synthesis is confirmed by the disappearance of the N2-H peak at δ 12.26 ppm in the ¹H-NMR spectrum of the parent benzothiadiazine-1,1-dioxide.[1]

-

Further confirmation is obtained by the disappearance of the NH-peak stretching from the parent compound at 3253 cm⁻¹ in the IR spectra of the synthesized derivatives.[1]

-

The resonance of the aromatic protons of the benzothiadiazine-1,1-dioxide core in the synthesized compounds is observed in the δ 7.81–7.33 ppm region as a sequence of doublets and triplets with J values varying from 7.8 to 7.6 Hz.[1]

In Vitro Antileishmanial Activity Assay[1][5][6]

This protocol is a general guide for assessing the in vitro efficacy of compounds against Leishmania promastigotes and amastigotes.

Materials:

-

Leishmania strains (L. major, L. donovani, etc.)

-

Appropriate culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Test compounds

-

Reference drug (e.g., Amphotericin B)

-

96-well microtiter plates

-

Incubator (37°C with 5% CO₂)

-

Microplate reader

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes

-

Dimethyl sulfoxide (DMSO)

Promastigote Viability Assay:

-

Culture Leishmania promastigotes in the appropriate medium supplemented with FBS.

-

Seed the promastigotes into 96-well plates.

-

Add serial dilutions of the test compounds and a reference drug to the wells. Use DMSO as a negative control.[5]

-

Incubate the plates for a specified period (e.g., 72 hours).[5]

-

Assess parasite viability using a colorimetric method such as the MTT assay.[5]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀).

Intracellular Amastigote Assay:

-

Infect macrophages (e.g., peritoneal macrophages from BALB/c mice or a cell line like J774) with Leishmania promastigotes.[6][7]

-

Incubate to allow for the differentiation of promastigotes into amastigotes within the macrophages.[5]

-

Remove extracellular parasites by washing.

-

Add serial dilutions of the test compounds and a reference drug to the infected macrophages.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[5]

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Calculate the 50% effective concentration (EC₅₀).

Cytotoxicity Assay[1]

This protocol is used to determine the toxicity of the compounds against a mammalian cell line.

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Test compounds

-

Positive control (e.g., Emetine)

-

96-well microtiter plates

-

Incubator (37°C with 5% CO₂)

-

MTT or other viability reagents

-

Microplate reader

Procedure:

-

Seed Vero cells into 96-well plates and allow them to adhere overnight.

-

Add serial dilutions of the test compounds and a positive control.

-

Incubate the plates for a specified period.

-

Assess cell viability using a colorimetric assay (e.g., MTT).

-

Measure the absorbance and calculate the 50% cytotoxic concentration (CC₅₀).

Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway.

Caption: Synthesis workflow for this compound (Analogue 9).

References

- 1. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antileishmanial activity of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miltefosine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.psu.edu [pure.psu.edu]

Application Notes and Protocols for Efficacy Testing of Antileishmanial Agent-9

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, representing a significant global health problem with a spectrum of clinical manifestations, including cutaneous, mucocutaneous, and visceral forms. The limitations of current therapies, such as high toxicity, emerging drug resistance, and difficult administration routes, necessitate the urgent discovery and development of new, effective, and safer antileishmanial agents. This document provides a detailed experimental framework for evaluating the efficacy of a novel compound, "Antileishmanial agent-9," through a systematic series of in vitro and in vivo assays. The protocols are designed for researchers, scientists, and drug development professionals to ensure a robust and reproducible assessment of the agent's therapeutic potential.

The evaluation process follows a logical progression, beginning with high-throughput in vitro screening against the parasite's promastigote and clinically relevant amastigote stages, followed by cytotoxicity assessment to determine selectivity.[1][2][3] Promising candidates from these initial screens are then advanced to in vivo efficacy testing using established murine models to evaluate the agent's performance in a complex biological system.[4][5][6]

Overall Experimental Workflow

The following diagram outlines the sequential workflow for the comprehensive evaluation of this compound, from initial screening to preclinical in vivo assessment.

Caption: High-level workflow for antileishmanial drug discovery.

Part 1: In Vitro Efficacy and Cytotoxicity Protocols

In vitro assays are fundamental for the initial screening of antileishmanial compounds. They provide a rapid and cost-effective method to determine the direct activity of an agent against the parasite and its toxicity towards host cells.[2][7]

Protocol 1.1: Anti-promastigote Activity Assay

This primary screening assay evaluates the effect of Agent-9 on the extracellular, motile promastigote stage of the parasite.[1]

Materials:

-

Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).

-

This compound, stock solution in DMSO.

-

Reference drug (e.g., Amphotericin B).

-

Resazurin sodium salt solution.

-

96-well flat-bottom microtiter plates.

Procedure:

-

Harvest log-phase promastigotes and adjust the concentration to 2 x 10^6 parasites/mL in fresh culture medium.[1]

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of Agent-9 and the reference drug in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plates at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the negative control wells.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 1.2: Host Cell Cytotoxicity Assay

This protocol determines the toxicity of Agent-9 against a mammalian host cell line, typically macrophages, to assess its selectivity.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with FBS.

-

This compound and a control cytotoxic drug (e.g., doxorubicin).

-

Resazurin solution or MTT reagent.

-

96-well plates.

Procedure:

-

Seed macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours to allow adherence. For THP-1 cells, differentiation into adherent macrophages is required first.[8]

-

Remove the medium and add fresh medium containing serial dilutions of Agent-9.

-

Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Assess cell viability using the resazurin or MTT assay as per the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the agent that reduces cell viability by 50%.[1]

Protocol 1.3: Intracellular Anti-amastigote Activity Assay

This is the most clinically relevant in vitro assay, as it measures the efficacy of Agent-9 against the intracellular, non-motile amastigote stage residing within host macrophages.[2][4]

Materials:

-

Adherent macrophages (as in Protocol 1.2).

-

Stationary-phase Leishmania promastigotes.

-

Culture media and reagents from previous protocols.

-

Giemsa stain.

Procedure:

-

Seed macrophages in a 24-well plate containing sterile glass coverslips and allow them to adhere.

-

Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells gently with pre-warmed medium to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of Agent-9 and the reference drug.

-

Incubate for another 72 hours at 37°C with 5% CO2.

-

After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.

-

Examine the coverslips under a microscope to determine the number of amastigotes per 100 macrophages.

-

Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Alternatively, assays using luciferase-expressing parasites can be employed for a higher-throughput, non-microscopic readout.[4]

Caption: Workflow for the intracellular amastigote assay.

Data Presentation: In Vitro Screening

Summarize the results in a table to easily compare the potency and selectivity of Agent-9. The Selectivity Index (SI) is a critical parameter, calculated as CC50 / IC50 (amastigote). A higher SI value indicates greater selectivity for the parasite over host cells.[1]

| Compound | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |

| This compound | Data | Data | Data | Calculated |

| Amphotericin B (Ref.) | Data | Data | Data | Calculated |

Part 2: In Vivo Efficacy Protocol

Compounds with a high Selectivity Index in vitro should be advanced to in vivo testing. The BALB/c mouse model is widely used due to its susceptibility to Leishmania infection, which often mimics aspects of human disease.[6]

Protocol 2.1: Murine Model of Visceral Leishmaniasis

Animals:

-

Female BALB/c mice, 6-8 weeks old.[6]

Infection:

-

Harvest Leishmania donovani amastigotes from the spleen of a previously infected hamster or obtain promastigotes from culture.

-

Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase promastigotes.

-

Allow the infection to establish for a defined period (e.g., 14-28 days).

Treatment:

-

Randomly assign mice to experimental groups (e.g., Vehicle Control, Agent-9 low dose, Agent-9 high dose, Reference Drug).

-

Administer Agent-9 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set duration (e.g., 5-10 consecutive days).

-

Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.[9]

Efficacy Evaluation:

-

At the end of the treatment period (or a specified time point post-treatment), euthanize the mice.

-

Aseptically remove the liver and spleen and weigh them.

-

Prepare tissue impression smears from a small piece of each organ on glass slides, fix with methanol, and stain with Giemsa.

-

Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): number of amastigotes per 1000 host cell nuclei × organ weight (in grams).[9]

-

Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.

Data Presentation: In Vivo Efficacy

Organize the in vivo data clearly to demonstrate the dose-dependent efficacy of Agent-9.

| Treatment Group | Dose (mg/kg/day) | Mean Spleen LDU (± SD) | % Suppression (Spleen) | Mean Liver LDU (± SD) | % Suppression (Liver) |

| Vehicle Control | - | Data | 0% | Data | 0% |

| This compound | Low Dose | Data | Calculated | Data | Calculated |

| This compound | High Dose | Data | Calculated | Data | Calculated |

| Reference Drug | Dose | Data | Calculated | Data | Calculated |

Part 3: Hypothetical Mechanism of Action of Agent-9

Understanding the mechanism of action is crucial for drug development. Known antileishmanial drugs disrupt various parasite-specific pathways, including redox metabolism, DNA topology, and lipid biosynthesis.[10][11] Miltefosine, for example, interferes with lipid metabolism and intracellular calcium homeostasis.[10][12] The diagram below illustrates a hypothetical signaling pathway where Agent-9 disrupts the parasite's oxidative stress defense system, a common target for antileishmanial drugs.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. youtube.com [youtube.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the In Vitro Evaluation of Antileishmanial Agent-9

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic antileishmanial agents is a global health priority. Antileishmanial Agent-9 is a novel synthetic compound under investigation for its potential therapeutic efficacy against Leishmania parasites. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Leishmania promastigotes and intracellular amastigotes, as well as its cytotoxicity against mammalian cells. The provided methodologies are essential for determining the compound's potency and selectivity, which are critical parameters in the early stages of drug discovery.

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound, with comparative data for the standard antileishmanial drug, miltefosine, included for reference.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Compound | Promastigote IC₅₀ (µM)[1][2] | Amastigote IC₅₀ (µM)[1][2] |

| This compound | User-determined | User-determined |

| Miltefosine (Reference) | ~5.0 | ~1.0 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Macrophage CC₅₀ (µM)[1][3] | Selectivity Index (SI) |

| This compound | User-determined | User-determined |

| Miltefosine (Reference) | ~20.0 | ~20 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is cytotoxic to 50% of the cells. The Selectivity Index (SI) is calculated as CC₅₀ / Amastigote IC₅₀.

Experimental Protocols

General Laboratory Requirements

-

Biosafety Level 2 (BSL-2) laboratory facilities.

-

Sterile cell culture hood.

-

Humidified incubator with 5% CO₂ at 37°C for macrophage cell lines.

-

Incubator at 26°C for Leishmania promastigote cultures.

-

Inverted microscope.

-

Microplate reader (for absorbance or fluorescence).

-

Standard cell culture flasks, plates (96-well), and consumables.

-

Hemocytometer or automated cell counter.

Cell Culture

Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S strain) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained at 26°C. Parasites in the logarithmic phase of growth should be used for all experiments.

J774A.1 (murine macrophage) or THP-1 (human monocytic) cell lines are commonly used as host cells for Leishmania amastigotes.[1][3]

-

J774A.1: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

THP-1: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. For differentiation into macrophages, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.[1]

Preparation of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

-

Perform serial dilutions of the stock solution in the respective cell culture medium to achieve the desired final concentrations for the assays.

Anti-promastigote Viability Assay

This assay determines the direct effect of this compound on the viability of Leishmania promastigotes.

-

Harvest logarithmic phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in fresh M199 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add 100 µL of the diluted this compound to the wells in triplicate. Include wells with untreated parasites (negative control) and a reference drug like miltefosine (positive control).

-

Incubate the plate at 26°C for 72 hours.

-

Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.

-

For the resazurin assay, add 20 µL of the reagent to each well, incubate for 4-6 hours, and measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Intracellular Amastigote Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote form of the parasite.

-

Seed differentiated macrophages (e.g., PMA-treated THP-1 or J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.

-

Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.

-

Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a negative control and a reference drug as a positive control.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the percentage of infection reduction compared to the untreated control and determine the IC₅₀ value.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of this compound against the host mammalian cells.

-

Seed macrophages (e.g., J774A.1 or differentiated THP-1) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

Add serial dilutions of this compound to the cells in triplicate.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[3]

-

For the MTT assay, add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance.

-

-

Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.

Visualizations

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Hypothetical signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Antileishmanial Agents in Mice

Disclaimer: The term "Antileishmanial agent-9" does not correspond to a universally recognized compound in scientific literature. Therefore, these application notes and protocols are based on a well-characterized and clinically approved antileishmanial drug, Miltefosine , as a representative agent. Researchers should adapt these guidelines based on the specific properties of their compound of interest.

Introduction

Leishmaniasis is a parasitic disease with a spectrum of clinical manifestations, ranging from cutaneous lesions to fatal visceral disease. The development of new antileishmanial agents requires robust in vivo testing to evaluate efficacy and safety. Murine models are critical in this preclinical phase. This document provides a detailed guide for conducting in vivo studies in mice using Miltefosine as an exemplary antileishmanial agent. Miltefosine is an oral alkylphosphocholine drug effective against visceral and cutaneous leishmaniasis[1].

Mechanism of Action of Miltefosine

Miltefosine exerts its antileishmanial effect through a multi-faceted mechanism that is not yet fully elucidated. Its primary modes of action are believed to include:

-